Prosulfuron

Descripción

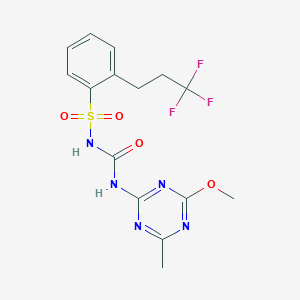

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUNNEGNEKBSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034868 | |

| Record name | Prosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

100.00 °C (212.00 °F) - closed cup | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C, Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180 | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.45 g/cu cm at 20 °C | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<2.63X10-8 mm Hg at 25 °C (OECD Guideline 104) | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

94125-34-5 | |

| Record name | Prosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94125-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094125345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG7LE47J14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155 °C (decomp.) | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Principles of Prosulfuron Action

Acetolactate Synthase (ALS) Enzyme Inhibition

Prosulfuron functions as an inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). uni.lufishersci.ptwikidata.orgepa.govuni.lu This enzyme is indispensable for the synthesis of branched-chain amino acids, specifically valine, leucine (B10760876), and isoleucine, in plants and certain microorganisms. fishersci.ptuni.lunih.govnih.gov The inhibition of ALS by this compound consequently disrupts the biosynthesis of these vital amino acids, leading to a cessation of cell division, particularly noticeable at the root tips, and ultimately causing plant mortality. uni.lufishersci.ptwikidata.orguni.lunih.govnih.govnih.govuni.lu Susceptible plant species exhibit rapid growth inhibition, with plant death typically occurring within 14 to 21 days following application. uni.luwikidata.org

ALS-inhibiting herbicides, including this compound, bind to a specific site on the ALS enzyme. herts.ac.uk The development of herbicide resistance in weeds often involves alterations to this target site, resulting in a reduced binding affinity for the herbicide. fishersci.se Point mutations within the ALS gene are a common molecular basis for this target-site resistance, leading to a structurally altered enzyme that prevents effective herbicide binding and activity. herts.ac.ukfishersci.senih.govuni.lu

Research has identified several specific amino acid mutations in the conserved domains of the ALS gene that confer resistance to ALS inhibitors. These include mutations at positions such as Ala122, Pro197, Ala205, Asp376, Arg377, Trp574, Ser653, and Gly654. nih.govmetabolomicsworkbench.org For instance, a Pro-197-Thr mutation in the ALS gene has been demonstrated to confer resistance to mesosulfuron-methyl (B1676312) by altering the binding energy at the ALS active site. nih.gov Similarly, a single-point mutation involving the substitution of leucine for proline at position 197 in the als1 gene has been shown to confer high levels of resistance to sulfonylurea and imidazolinone herbicides, including this compound, in spiny annual sow-thistle (Sonchus asper (L.) Hill). fishersci.seuni.lu While target-site sensitivity can contribute to differential responses, studies on in vitro ALS inhibition from sensitive and tolerant species suggest that it is not always the sole determinant of crop tolerance, indicating the involvement of other mechanisms such as metabolism. fishersci.ca

The ALS enzyme catalyzes the initial common step in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. uni.luuni.lu By inhibiting ALS, this compound effectively halts the synthesis of these crucial amino acids. fishersci.ptwikidata.orgnih.govnih.gov The subsequent depletion of these essential amino acids triggers a cascade of physiological disruptions within the plant. This amino acid starvation directly impacts fundamental cellular processes, most notably inhibiting cell division, particularly in rapidly growing meristematic tissues such as root tips. uni.luuni.lunih.govuni.lu Ultimately, this leads to severe growth arrest and plant death. Experimental evidence supporting this mechanism includes studies where the supplementation of plants with exogenous valine, leucine, and isoleucine successfully restored growth that had been inhibited by ALS inhibitors, thereby confirming that the depletion of these amino acids is a primary cause of phytotoxicity. uni.lu

Selective Phytotoxicity Mechanisms

This compound exhibits selective phytotoxicity, meaning it effectively controls susceptible weed species while causing minimal or no harm to tolerant crop species. fishersci.pt This selectivity is primarily attributed to differential metabolic capabilities between the crop and weed plants.

The predominant mechanism underlying herbicide selectivity is the differential metabolism of the herbicide by crop and weed species. uni.luuni.lunih.govlabsolu.ca Tolerant crop plants possess the ability to rapidly metabolize and inactivate this compound into less toxic compounds before it can accumulate to phytotoxic levels at its site of action. uni.luuni.lunih.govlabsolu.ca These detoxified metabolites are then often compartmentalized or stored within the plant, preventing them from interfering with cellular functions. uni.luuni.lu

Key enzymatic systems involved in this detoxification process include cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs). fishersci.cauni.luuni.lu For instance, studies on rimsulfuron, another sulfonylurea herbicide, demonstrate its rapid detoxification in maize primarily through hydroxylation on the pyrimidine (B1678525) ring, followed by conjugation with glucose. This process, largely mediated by cytochrome P450 enzymes, yields inactive metabolites, thus conferring tolerance to the crop. fishersci.ca The rate at which a plant metabolizes the herbicide directly correlates with its level of tolerance. fishersci.ca Environmental factors, such as cold weather, can reduce the rate of herbicide metabolism in tolerant crops, potentially leading to increased crop injury. fishersci.canih.govlabsolu.ca Furthermore, the solubility of this compound is significantly influenced by pH, increasing more than 100-fold at pH 7 compared to pH 5, which can impact its bioavailability and subsequent metabolic fate within the plant. nih.gov

This compound is a systemic herbicide, meaning it is absorbed by both the leaves and roots of plants and subsequently translocated throughout the plant via the xylem and phloem vascular systems to the growing points, where the ALS enzyme is most active. wikidata.orgepa.govuni.luherts.ac.uk The efficiency of herbicide uptake and translocation is influenced by a complex interplay of the herbicide's physicochemical properties, the plant's physiological processes, and prevailing environmental conditions. herts.ac.uk

Physicochemical characteristics of this compound, such as its water solubility and octanol-water partition coefficient (logKow), play a critical role in its absorption and movement within the plant. For foliar-applied this compound, the initial step involves permeation of the plant cuticle, followed by short-distance transport to mesophyll cells, and then long-distance translocation into the vascular tissues (xylem and phloem) to reach the meristematic regions in roots, stems, and new leaves. uni.luherts.ac.uk The pH of the plant's internal compartments, such as the apoplast and symplast sap, and the xylem and phloem sap, can significantly affect the movement of weak acids like many herbicides, as membrane permeability is generally higher for the undissociated form of the molecule. herts.ac.uk

Differential rates of uptake and translocation also contribute to the selective action of this compound. Research on various weed species has shown variations in the absorption and subsequent translocation of this compound, with less herbicide reaching the upper shoots in more tolerant species.

Table 1: Absorption and Translocation of ¹⁴C-Prosulfuron in Selected Weed Species (2 Days After Application)

| Weed Species | Percent Absorption | Percent Translocated to Upper Shoots (of absorbed) |

| Common Cocklebur | 8% | 33% |

| Common Lambsquarters | 33% | 15% |

| Sicklepod | 26% | 5% |

This table illustrates that while common lambsquarters and sicklepod absorbed more this compound than common cocklebur, a significantly lower percentage of the absorbed herbicide was translocated to the upper shoots in sicklepod, contributing to its differential response.

Environmental Fate and Dissipation Dynamics of Prosulfuron

Terrestrial Environmental Compartment

The behavior of prosulfuron in soil systems is influenced by a combination of abiotic and biotic processes, leading to its dissipation and transformation. Laboratory and field studies provide insights into its degradation kinetics and the factors that modulate these processes. acs.orgregulations.gov

Dissipation Kinetics in Soil Systems

The dissipation of this compound in soil is a complex process, with rates varying significantly depending on environmental conditions. Field dissipation half-lives for this compound have been observed to range from 5.7 to 19.3 days. regulations.gov In laboratory aerobic soil metabolism studies, half-lives calculated using single first-order (SFO) kinetics ranged from 121 to 211 days. For more complex biphasic degradation patterns, primary half-lives were found to be between 69 and 152 days, while secondary half-lives extended from 155 to 539 days. regulations.gov These variations highlight the influence of specific soil characteristics and environmental conditions on the herbicide's persistence.

Hydrolytic Degradation Pathways and Byproducts

Hydrolysis is a primary abiotic transformation process for this compound in soil, particularly dependent on pH. acs.orgnih.govbioone.org The sulfonylurea bridge of this compound undergoes pH-dependent hydrolysis, leading to the formation of phenyl sulfonamide as a major degradation product. acs.orgnih.govacs.org

The rate of hydrolytic degradation is significantly accelerated in acidic media. At a pH of 5, the half-life of this compound due to abiotic hydrolysis typically ranges from 3 to 15 days. regulations.gov In contrast, at neutral (pH 7) and alkaline (pH 9) conditions, this compound exhibits much slower degradation, with reported half-lives ranging from 420 to 660 days at pH 7 and 680 to 1700 days at pH 9. apvma.gov.au This indicates that this compound can be highly persistent under neutral to basic conditions. regulations.govbioone.org

Beyond phenyl sulfonamide, several other environmental transformation products of this compound have been identified. These include:

CGA325025 (N-((4-amino-6-methyl-1,3,5-triazin-2-yl)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) nih.gov

IN-F5475 nih.gov

CGA 300408 nih.gov

Triazine amine (IN-A4098) nih.gov

O-desmethyl triazine amine (IN-B5528) nih.gov

CGA349707 (N-((diaminomethylene)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) nih.gov

CGA300406 (N-((4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) nih.gov

SYN542604 ([(N-aminocarbonyl]amino)imino)methyl)aminocarbonyl-2-(3,3,3-trifluoropropyl)-benzenesulfonamide) nih.gov

CGA159902 (2-(3,3,3-Trifluoropropyl)benzenesulfonamide) nih.gov

Microbial Biotransformation and Mineralization Processes

Microorganism-mediated processes represent another significant pathway for the degradation of this compound in soil. regulations.gov Studies have shown that significant microbial degradation of this compound, including mineralization to carbon dioxide (14CO2), occurred in a subset of tested soils, specifically in 2 out of 10 soils. acs.orgnih.govacs.orgresearchgate.net Desmethyl this compound was also identified as a major microbial transformation product. acs.orgnih.govresearchgate.net

Evidence of microbial activity contributing to this compound degradation comes from observations where the initial half-life in unsterilized soil-water (pH 7.2) was 24.05 days, compared to 52.5 days in sterilized soil, indicating the role of microbial communities. nih.gov However, the extent of microbial degradation can vary, with some studies indicating that it was significant in only 20% of the soils examined. bioone.org

Influence of Edaphic Factors on Degradation Rates

The dissipation rates of this compound in soil are profoundly influenced by specific edaphic (soil) factors, primarily soil pH and moisture content. acs.orgnih.gov

Soil pH is a critical factor governing the dissipation rate of this compound. A strong positive correlation exists between this compound's dissipation half-life (DT50) and soil pH. acs.orgnih.govbioone.orgacs.orgresearchgate.net This means that as soil pH increases, the herbicide persists longer.

Table 1: this compound Dissipation Half-Life (DT50) as a Function of Soil pH

| Soil pH | DT50 (days) | Primary Degradation Pathway |

| 5.4 | 6.5 | Hydrolysis |

| 7.9 | 122.9 | Hydrolysis / Microbial |

Data derived from studies investigating this compound dissipation in various soils. acs.orgnih.govbioone.orgacs.orgresearchgate.net

Further research on hydrolytic degradation specifically highlights the pH dependence:

Table 2: this compound Hydrolytic Half-Life at Different pH Levels

| pH Level | Half-Life (days) |

| 5 | 3 - 15 |

| 7 | 420 - 660 |

| 9 | 680 - 1700 |

Data represents ranges observed in different studies. regulations.govapvma.gov.au

The increased persistence at higher pH levels is attributed to the reduced rate of abiotic hydrolysis under neutral and alkaline conditions. regulations.govbioone.org High soil pH, especially when combined with limited soil moisture, can increase the potential for this compound carryover in agricultural fields. bioone.org

Soil moisture content also plays a significant role in the dissipation kinetics of this compound. Both hydrolytic and microbial degradation processes require the presence of soil water to proceed effectively. bioone.org Low soil moisture conditions can lead to a very slow degradation of this compound, contributing to its persistence. apvma.gov.au Conversely, studies have shown that the degradation rate of this compound markedly increased after rewetting a dry soil. researchgate.net Differences in the effect of soil water content on dissipation kinetics between various soils have been linked to variations in soil pH, texture, and the capacity of indigenous microorganisms to transform the herbicide. acs.orgnih.gov

Ecological Impact and Non Target Organism Interactions

Effects on Soil Microbial Communities and Biochemical Processes

The application of herbicides, including sulfonylureas like prosulfuron, can significantly influence the complex biological and biochemical processes occurring in soil. These impacts are often dependent on factors such as herbicide concentration, soil properties (e.g., pH, organic carbon content), and the specific microbial populations present mdpi.comresearchgate.netnih.gov.

Table 1: Impact of this compound on Soil Enzymatic Activities

| Enzyme Activity | Observed Effect | Concentration/Dose | Reference |

| Dehydrogenase | Long-lasting negative action | Mixture (60% bromoxynil (B128292) + 3% this compound) | researchgate.netnih.gov |

| β-glucosidase | Toxic effect (FD); Enhancement (10 FD) | Field Dose (FD), 10x Field Dose (10 FD) | unibas.ittandfonline.com |

| Alkaline Phosphatase | Not statistically different from control (FD); Higher than control (10 FD) | Field Dose (FD), 10x Field Dose (10 FD) | unibas.ittandfonline.com |

Nitrogen cycling is a fundamental process in soil, heavily reliant on the activity of specific microbial groups like nitrifying and ammonifying bacteria mdpi.com. Herbicides can disrupt these critical transformations. This compound has been reported to diminish the biochemical processes of denitrification and nitrification in soils, even after nitrogen fertilization mdpi.comresearchgate.net.

Laboratory investigations into the effects of this compound on nitrous oxide (N2O) and nitric oxide (NO) production in fertilized soil revealed that at various concentrations (from 0.02 to 10 times a standard single application), N2O and NO production was inhibited. N2O production was inhibited by 10% to 62% at the lowest dosages and 20% to 98% at the highest dosages. Similarly, NO production was generally inhibited by approximately 5% to 47% at the lowest dosages and 20% to 97% at the highest dosages researchgate.neticm.edu.pl. Nitrification-driven N2O and NO production appeared more susceptible to inhibition by this compound than denitrification researchgate.net.

One study indicated that the effect of this compound on microbial activity, as measured by soil respiration, was less than 15% after 28 days compared to untreated soils when applied at rates of 30 g and 150 g active constituent per hectare apvma.gov.au. However, another study found that samples treated with this compound produced less CO2 than control samples, with CO2 evolution starting to decline from the 23rd day of incubation at both field dose and ten-fold field dose unibas.ittandfonline.com. Conversely, some field and laboratory experiments have shown that this compound can stimulate N2O emissions and methane (B114726) (CH4) consumption by as much as 1600% and 1300%, respectively, during an initial one-year study researchgate.net. This suggests complex and sometimes contrasting effects on greenhouse gas fluxes depending on the specific gas and environmental conditions researchgate.net.

Ecotoxicological Implications for Aquatic Ecosystems

This compound is highly soluble in water and has a high potential for leaching to groundwater, making its impact on aquatic ecosystems a significant concern regulations.govherts.ac.uk. It is generally considered very highly toxic to aquatic plants and algae apvma.gov.auherts.ac.uk.

Primary producers, such as algae and aquatic plants, form the base of aquatic food webs and are particularly vulnerable to herbicides. This compound is highly toxic to these organisms herts.ac.uk.

Studies have reported significant toxicity to green algae and aquatic plants. For instance, the 72-hour half-maximal effective concentration (ErC50) for Desmodesmus subspicatus (green algae) was 0.37 mg/L, with a No Observed Effect Concentration (NOEC) of 0.032 mg/L based on growth rate syngenta.co.uk. Another study found a 72-hour ErC50 of 0.249 mg/L and a 96-hour ErC50 of 0.319 mg/L for green algae apvma.gov.au. For duckweed (Lemna gibba), the 14-day EC50 was calculated as 1.26 µg active constituent per liter based on mean frond count values apvma.gov.au. The 7-day ErC50 for Lemna was 62.3 µg/L based on growth rate and 35.5 µg/L based on frond number apvma.gov.au. Among ALS inhibitor herbicides, this compound demonstrated high toxicity to green algae, with 72-hour EC50 values ranging from 0.003 to 0.184 mg/L mdpi.comresearchgate.net.

Table 2: Acute Toxicity of this compound to Primary Aquatic Producers

| Organism | Endpoint | Value (µg/L or mg/L) | Duration | Reference |

| Desmodesmus subspicatus (Green Algae) | ErC50 | 0.37 mg/L | 72 h | syngenta.co.uk |

| Desmodesmus subspicatus (Green Algae) | EC10 | 0.12 mg/L | 72 h | syngenta.co.uk |

| Desmodesmus subspicatus (Green Algae) | NOEC | 0.032 mg/L | 72 h | syngenta.co.uk |

| Pseudokirchneriella subcapitata (Green Algae) | ErC50 | 0.319 mg/L | 96 h | henchem.co.za |

| Lemna gibba (Duckweed) | EC50 | 1.26 µg/L | 14 d | apvma.gov.au |

| Lemna gibba (Duckweed) | ErC50 | 62.3 µg/L | 7 d | apvma.gov.au |

| Lemna gibba (Duckweed) | ErC50 (frond number) | 35.5 µg/L | 7 d | apvma.gov.au |

While highly toxic to aquatic plants and algae, this compound is generally considered less toxic to aquatic invertebrates herts.ac.uk.

Acute toxicity studies for Daphnia magna (water flea) show that the 48-hour EC50 for this compound is greater than 100 mg/L syngenta.co.ukhenchem.co.zasyngenta.co.ukgowanco.comthgeyer.com. One study reported a 48-hour EC50 of >120 mg/L, with the 21-day NOEC determined to be 148 mg/L, indicating low chronic toxicity to Daphnia magna europa.eu. The acute toxicity of this compound to fish, such as Oncorhynchus mykiss (rainbow trout), is also relatively low, with a 96-hour LC50 of >100 mg/L syngenta.co.ukhenchem.co.zahse.gov.uk. The United States Environmental Protection Agency (EPA) has noted that while there are no direct ecological risks of concern to taxa other than non-target terrestrial and aquatic plants, a full assessment of potential risk to terrestrial invertebrates, including insect pollinators, is still needed due to a lack of data nih.gov.

Table 3: Acute Toxicity of this compound to Aquatic Invertebrates and Fish

| Organism | Endpoint | Value (mg/L) | Duration | Reference |

| Daphnia magna (Water Flea) | EC50 | > 100 | 48 h | syngenta.co.ukhenchem.co.zasyngenta.co.ukgowanco.comthgeyer.com |

| Daphnia magna (Water Flea) | NOEC | 148 | 21 d | europa.eu |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 100 | 96 h | syngenta.co.ukhenchem.co.zahse.gov.uk |

Impact on Fish Species

This compound is largely considered practically non-toxic to fish, although some studies classify it as very toxic to aquatic life with long-lasting effects. apvma.gov.auhpc-standards.comsyngenta.masyngenta.co.uk Chronic toxicity tests on fish, such as a 21-day subchronic study on rainbow trout (Oncorhynchus mykiss), reported a median lethal concentration (LC50) greater than 5.8 mg active constituent (ac)/L, with a No Observed Effect Concentration (NOEC) of 5.8 mg ac/L , representing the highest concentration tested. apvma.gov.ausyngenta.co.uk

Table 1: this compound Toxicity to Fish Species

| Species (Common Name) | Scientific Name | Endpoint | Value (mg/L or ppm) | Exposure Duration | Reference |

| Rainbow Trout | Oncorhynchus mykiss | LC50 | > 5.8 | 21 days | apvma.gov.au |

| Rainbow Trout | Oncorhynchus mykiss | NOEC | 5.8 | 21 days | apvma.gov.ausyngenta.co.uk |

| Rainbow Trout | Oncorhynchus mykiss | LC50 | > 100 | 96 hours | syngenta.mahse.gov.uk |

| Catfish | (unspecified) | LC50 | > 100 | 96 hours | made-in-china.com |

| Carp (B13450389) | (unspecified) | LC50 | > 100 | 96 hours | made-in-china.com |

| Bluegill Sunfish | (unspecified) | LC50 | > 155 | 96 hours | made-in-china.comaghost.netgowanco.com |

| Sheepshead Minnow | (unspecified) | LC50 | > 155 | 96 hours | made-in-china.com |

| Trout | Salmo trutta | LC50 | > 100 | 96 hours | wynnstay.co.uk |

Effects on Terrestrial Non-Target Organisms

This compound generally exhibits low to moderate toxicity to terrestrial non-target organisms, including birds, beneficial arthropods, and earthworms. regulations.govherts.ac.ukpublications.gc.ca

This compound technical is classified as slightly to practically non-toxic to birds based on acute oral exposure tests, and practically non-toxic in dietary acute toxicity studies. apvma.gov.auregulations.gov Studies on bobwhite quail (Colinus virginianus) and mallard ducks (Anas platyrhynchos) provide specific toxicity data. The 21-day median lethal dose (LD50) for bobwhite quail is reported to be greater than 2150 mg this compound/kg body weight, while for mallard ducks, it is greater than 1300 mg this compound/kg body weight. apvma.gov.aumade-in-china.com The respective NOECs for these species were less than 1470 mg this compound/kg body weight and less than 464 mg this compound/kg body weight. apvma.gov.au

A 14-day acute study on mallards showed an LD50 of 1094 mg ac/kg body weight, with a 14-day NOEC of 215 mg this compound/kg body weight. apvma.gov.auregulations.govgowanco.com Dietary LC50 (8 days) for both mallard ducks and bobwhite quail exceeded 5000 ppm. made-in-china.comaghost.net While acute toxicity is generally low, a chronic study in mallard ducks indicated a decrease in hatch success in treated birds compared to controls. regulations.gov this compound has been categorized as moderately toxic to birds, with some assessments noting a high chronic sublethal toxicity. herts.ac.ukresearchgate.net However, risk quotients for birds have consistently been below 1, suggesting no significant hazard under current label uses. publications.gc.ca

Table 2: this compound Toxicity to Avian Species

| Species (Common Name) | Scientific Name | Endpoint | Value (mg/kg body weight or ppm) | Exposure Duration | Reference |

| Bobwhite Quail | Colinus virginianus | LD50 (oral) | > 2150 | 21 days | apvma.gov.aumade-in-china.com |

| Bobwhite Quail | Colinus virginianus | NOEC | < 1470 | 21 days | apvma.gov.au |

| Bobwhite Quail | Colinus virginianus | Dietary LC50 | > 5000 | 8 days | made-in-china.comaghost.net |

| Mallard Duck | Anas platyrhynchos | LD50 (oral) | > 1300 | 21 days | apvma.gov.aumade-in-china.com |

| Mallard Duck | Anas platyrhynchos | NOEC | < 464 | 21 days | apvma.gov.au |

| Mallard Duck | Anas platyrhynchos | LD50 (acute) | 1094 | 14 days | apvma.gov.auregulations.govgowanco.com |

| Mallard Duck | Anas platyrhynchos | NOEC (acute) | 215 | 14 days | apvma.gov.au |

| Mallard Duck | Anas platyrhynchos | Dietary LC50 | > 5000 | 8 days | made-in-china.comaghost.net |

This compound is generally considered to be very slightly toxic or practically non-toxic to honeybees (Apis mellifera) on an acute exposure basis. apvma.gov.auregulations.govpesticidestewardship.orgnih.gov For adult honeybees, the 48-hour median lethal dose (LD50) for both oral and contact exposure is reported to be greater than 100 µ g/bee . apvma.gov.aumade-in-china.comaghost.net

However, studies on larval honeybees indicate a higher sensitivity. The larval acute oral toxicity (LAO; OECD TG 237) LD50 for this compound is 26 µg active ingredient (ai)/larva/day. nih.govresearchgate.net In larval chronic (repeat dose) studies (LCO; OECD GD 239), the Day 8 LD50 was found to be 21 µg ai/larva/day. nih.govresearchgate.net This suggests that LD50 values derived from chronic tests are significantly lower than those from single exposure larval testing, indicating increased sensitivity in the larval stage. nih.govresearchgate.net Beyond honeybees, this compound has shown no discernible effect on other beneficial arthropods, such as rove beetles, ground beetles, aphid predators, or ladybirds, at application rates up to 30 g/ha. made-in-china.com Risk assessments have generally found risk quotients for bees to be below 1, indicating a low hazard. publications.gc.ca

Table 3: this compound Toxicity to Honeybees (Apis mellifera)

| Organism Stage | Endpoint | Value (µ g/bee or µg ai/larva/day) | Exposure Duration | Reference |

| Adult | LD50 (oral) | > 100 | 48 hours | apvma.gov.aumade-in-china.comaghost.net |

| Adult | LD50 (contact) | > 100 | 48 hours | apvma.gov.aumade-in-china.comaghost.net |

| Larva | LD50 (acute oral) | 26 | (single dose) | nih.govresearchgate.net |

| Larva | LD50 (chronic oral) | 21 | Day 8 (repeat dose) | nih.govresearchgate.net |

This compound and its formulations are considered very slightly acutely toxic to earthworms. apvma.gov.au The 14-day median lethal concentration (LC50) for earthworms is reported to be greater than 1000 mg/kg. made-in-china.com While specific EC50 values for earthworm reproduction from sublethal toxicity tests were mentioned for the formulation, precise numerical data for this compound itself were not explicitly detailed in the provided snippets. apvma.gov.au this compound is classified as moderately toxic to earthworms. herts.ac.uk Despite this, risk quotients for earthworms have been found to be below 1, suggesting that the use of this compound according to current label directions is not expected to pose a significant hazard to earthworm populations. publications.gc.ca Herbicides, including this compound, contribute to the moderate or high acute toxicity observed in earthworms among conventional active substances. mdpi.com

Table 4: this compound Toxicity to Earthworm Populations

| Organism | Endpoint | Value (mg/kg) | Exposure Duration | Reference |

| Earthworm | LC50 (soil) | > 1000 | 14 days | made-in-china.com |

Contribution to Greenhouse Gas Fluxes in Agricultural Landscapes

The impact of pesticides on trace gas production and consumption in agricultural soils is an area of ongoing research. researchgate.netusgs.gov this compound's influence on greenhouse gas fluxes, particularly nitrous oxide (N2O), has been investigated in various studies, revealing complex and sometimes contradictory findings.

Conversely, other laboratory investigations have reported that this compound can inhibit N2O production. tandfonline.comtandfonline.comresearchgate.netacta-agrophysica.orgepa.gov These studies showed that this compound inhibited N2O production by nitrification and denitrification processes in fertilized soil, with inhibition ranging from 10% to 62% at lower dosages and 20% to 98% at higher dosages. researchgate.netacta-agrophysica.org Nitrification was found to be more susceptible to inhibition by this compound than denitrification. researchgate.net These findings suggest that the biochemical processes of denitrification and nitrification can be diminished in soils treated with this compound, even in the presence of nitrogen fertilization. researchgate.net The observed discrepancies in N2O emission effects (stimulation vs. inhibition) may depend on various factors, including soil type, moisture conditions, microbial communities, and the specific experimental setup (field vs. laboratory, dosage, and duration of exposure).

Table 5: Summary of this compound's Impact on N2O Emissions

| Study Type | Observed Effect on N2O Emissions | Magnitude of Effect | Proposed Mechanism | Reference |

| Field | Stimulation | Up to 1600% (single measurement); 41% (overall) | This compound degradation stimulating microbial activity | researchgate.netusgs.govmdpi.com |

| Laboratory | Inhibition | 10-62% (low dose); 20-98% (high dose) | Inhibition of nitrification and denitrification | tandfonline.comtandfonline.comresearchgate.netacta-agrophysica.orgepa.gov |

Influence on Methane (CH4) Consumption and Production

Research indicates that this compound can significantly influence methane dynamics in agricultural soils, primarily by stimulating methane consumption. A notable study conducted on fertilized Colorado grassland soil examined the effects of this compound on trace gas fluxes, including CH4. researchgate.net, usgs.gov, mdpi.com

The co-occurrence of stimulated nitrous oxide (N2O) emissions and CH4 consumption suggests a common underlying cause, potentially linked to the degradation of this compound. usgs.gov Evidence points towards this compound degradation stimulating microbial activity responsible for these trace gas fluxes. usgs.gov Ultimately, the application of this compound led to an approximate 50% reduction in the global warming potential derived from N2O and CH4 fluxes at the field site. researchgate.net, usgs.gov, researchgate.net This reduction was equivalent to 0.18 moles of CO2 per square meter per day from these gases. usgs.gov

The mechanism behind this increased methane consumption is likely related to the herbicide's influence on soil microbial communities. Methane consumption in aerated soils is primarily carried out by methanotrophic bacteria, which oxidize atmospheric methane. edgccjournal.org, mdpi.com Herbicides, including this compound, can affect biochemical processes driven by soil microbes, such as methanogenesis (methane production) and methane oxidation (methane consumption). mdpi.com, researchgate.net The observed stimulation of CH4 consumption implies an enhancement of methane oxidation processes in the soil.

Data Table:

| Effect on Methane (CH4) Flux | Magnitude of Change | Duration/Context | Reference |

| Stimulation of CH4 Consumption | Up to 1300% (single measurement) | Initial 1-year study in fertilized Colorado grassland soil | researchgate.net, usgs.gov, mdpi.com, researchgate.net |

| Overall Increase in CH4 Consumption | 30% (over 12-week period) | Second study in fertilized Colorado grassland soil | usgs.gov, researchgate.net |

| Reduction in Global Warming Potential from N2O and CH4 Fluxes | ~50% | Field site after this compound application | researchgate.net, usgs.gov, researchgate.net |

Mechanisms of Herbicide Resistance to Prosulfuron in Weed Biotypes

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) occurs when a mutation alters the herbicide's specific binding site within the plant, preventing the herbicide from effectively inhibiting its target enzyme croplife.org.augrowiwm.org. For prosulfuron, which is an ALS inhibitor, TSR typically involves modifications to the ALS enzyme itself chemicalwarehouse.comcdnsciencepub.com. This alteration reduces the herbicide's ability to bind, thereby maintaining the enzyme's function and allowing the plant to continue synthesizing essential amino acids apvma.gov.auawsjournal.org. TSR is often attributed to a single dominant gene and is the most frequent mechanism of weed resistance to herbicides awsjournal.orgnih.gov.

Genetic mutations in the gene encoding the ALS enzyme are a primary cause of TSR to this compound and other ALS-inhibiting herbicides cdnsciencepub.comawsjournal.org. These mutations typically involve non-synonymous substitutions, leading to amino acid changes in the ALS enzyme that limit herbicide binding awsjournal.org. Several specific amino acid substitutions at highly conserved domains of the ALS gene have been identified across various weed species that confer resistance to sulfonylurea and imidazolinone herbicides cdnsciencepub.comd-nb.info.

Commonly reported amino acid substitutions in the ALS enzyme that confer resistance include those at positions 122, 197, 205, 376, 377, 574, 653, and 654 (numbered according to Arabidopsis thaliana sequence) cdnsciencepub.comd-nb.info. For instance, a proline to leucine (B10760876) substitution at position 197 (Pro197Leu) in the als1 gene has been shown to confer high resistance to sulfonylurea herbicides, including this compound, in spiny annual sow-thistle (Sonchus asper) cdnsciencepub.comoregonstate.edu. Similarly, the Trp574Leu and Asp376Glu substitutions have been confirmed to confer resistance to ALS inhibitors in Johnsongrass (Sorghum halepense) awsjournal.org.

The following table summarizes some key ALS mutations and their associated resistance:

| Amino Acid Position (A. thaliana) | Original Amino Acid | Substituted Amino Acid | Weed Species (Examples) | Herbicide Resistance Conferred (Examples) | Source |

| 197 | Pro | Leu | Sonchus asper, Lolium perenne | Sulfonylureas (this compound, Thifensulfuron, Metsulfuron), Imidazolinones (Imazamox, Imazethapyr), Iodosulfuron | cdnsciencepub.comoregonstate.eduresearchgate.net |

| 376 | Asp | Glu | Sorghum halepense | ALS inhibitors (Nicosulfuron) | awsjournal.org |

| 574 | Trp | Leu | Sorghum halepense, Poa annua | ALS inhibitors (Foramsulfuron, Trifloxysulfuron, Imazaquin, Bispyribac-sodium) | awsjournal.orgd-nb.info |

| 205 | Ala | Phe | Poa annua | Imidazolinone, Sulfonylurea, Triazolopyrimidines, Sulfonylaminocarbonyltriazolinones, Pyrimidinyl(thio)benzoates | d-nb.info |

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) refers to mechanisms where the herbicide's efficacy is reduced due to processes that prevent a lethal concentration from reaching the target site, without directly altering the target enzyme itself growiwm.orgnih.govnih.gov. NTSR mechanisms are generally more complex, often polygenic, and can confer cross-resistance to herbicides with different modes of action nih.govwsu.edu.

Enhanced herbicide metabolism is one of the most concerning types of NTSR and is a significant mechanism for this compound resistance growiwm.orgnih.govwsu.edu. Weeds develop the ability to rapidly detoxify the herbicide into inactive or less toxic compounds before it can reach its site of action in sufficient quantities growiwm.orgk-state.eduksu.edu. This detoxification process often involves a multi-phase system, beginning with modifications of the herbicide molecule, followed by conjugation with other compounds (like sugar or glutathione), and then transport into vacuoles or outside the cell for sequestration wsu.edu.

Cytochrome P450 monooxygenases (CYP450s) are a superfamily of enzymes that play a central role in the detoxification of xenobiotics, including herbicides, in plants researchgate.nettcmsp-e.comwikipedia.org. Increased levels of P450 activity have been proposed as a key factor in advanced herbicide resistance researchgate.net. For instance, populations of Phalaris minor (a weed resistant to phenylurea herbicides) have been shown to convert this compound, diclofop, and chlortoluron into various metabolites via P450s researchgate.nettcmsp-e.com. Indirect evidence, such as the reversal of resistance by P450 inhibitors like malathion (B1675926), supports the involvement of P450s in this compound metabolism nih.govresearchgate.netresearchgate.net. Studies on Bromus japonicus resistant to mesosulfuron-methyl (B1676312) (another ALS inhibitor) showed no ALS gene mutations, but malathion treatment significantly heightened susceptibility, and UPLC-MS/MS analysis confirmed elevated herbicide metabolism, with upregulation of P450s among other genes nih.gov. A single P450 gene, CYP81A10v7, in Lolium rigidum has been shown to confer metabolic resistance to herbicides across at least five modes of action, including ALS inhibitors like chlorsulfuron (B1668881) nih.gov.

Ecological and Evolutionary Dynamics of this compound Resistance Development

The development of this compound resistance in weed biotypes is a classic example of rapid evolution driven by strong selection pressure growiwm.orgnih.govucla.edu. Herbicide application acts as a powerful selective force, favoring individuals within a weed population that possess pre-existing resistance traits, even if these traits are initially at very low frequencies growiwm.orgagriculturejournals.cz. Repeated and often uninterrupted use of this compound or other Group 2 (ALS-inhibiting) herbicides significantly increases this selection pressure, leading to the rapid increase and dominance of resistant biotypes in the weed population gowanco.comcroplife.org.augrowiwm.org.

Key ecological and evolutionary factors influencing this compound resistance development include:

Selection Pressure : The intensity and frequency of this compound application directly correlate with the rate of resistance evolution croplife.org.augrowiwm.org. Continuous use of herbicides with the same mode of action accelerates the selection of resistant individuals croplife.org.au.

Initial Frequency of Resistant Genes : If resistant genes are already present in a weed population, even at low frequencies, resistance can develop quickly under sustained selection pressure croplife.org.augrowiwm.org.

Weed Biology : Weed species that produce a large number of seeds and have a short seed bank life tend to evolve resistance faster due to quicker generation turnover and greater genetic variability croplife.org.au.

Gene Flow : The movement of pollen or seeds from resistant populations to susceptible ones can spread resistance alleles, contributing to the broader dissemination of resistance diva-portal.org.

Fitness Costs : While resistance often comes with a fitness cost in the absence of the herbicide (e.g., reduced growth or competitiveness), this cost may be minor or offset by the strong selective advantage conferred by herbicide survival nih.gov.

Management Practices : Diversifying weed control strategies, including rotating herbicide modes of action, tank-mixing herbicides with different modes of action, and integrating non-chemical control tactics (e.g., mechanical control, cultural practices), are crucial for delaying the evolution and spread of resistance gowanco.comcroplife.org.augrowiwm.org. The transition from monogenic (single gene) to polygenic (multiple genes) control of resistance, especially involving NTSR, complicates management efforts as it can lead to broad cross-resistance profiles nih.govnih.gov.

The global spread of herbicide resistance, including to this compound, highlights the need for sustainable coevolutionary governance in agriculture, focusing on reducing uniform biocide use and diversifying practices to mitigate directional selection diva-portal.org.

Interactions with Co Applied Agrochemicals and Environmental Modulators

Synergistic and Antagonistic Interactions with Other Herbicidal Compounds

The combined application of multiple herbicides, often referred to as tank mixing, is a common practice in agriculture. These combinations can result in synergistic, antagonistic, or additive interactions, which directly impact weed efficacy and crop selectivity scielo.brlsu.edu. A synergistic interaction occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects, while antagonism describes a situation where the combined effect is less than expected scielo.brlsu.edu. Additive interactions, conversely, mean the combined effect equals the sum of individual effects scielo.br.

Tank-mix partners are frequently utilized to broaden the spectrum of weed control, improve efficacy against difficult-to-control weeds, and help prevent or manage the evolution of herbicide-resistant weed biotypes epa.govcdnsciencepub.com. Prosulfuron, for instance, is formulated with dicamba (B1670444) in products like Casper Turf Herbicide for post-emergence control of broadleaf weeds in established turf apvma.gov.au.

However, the outcome of herbicide mixtures can be highly variable and difficult to predict due to the complexity of the underlying mechanisms lsu.eduawsjournal.org. Studies have indicated that antagonistic interactions occur more frequently than synergistic ones in herbicide mixtures lsu.eduresearchgate.net. For example, an antagonistic interaction was observed when halosulfuron (B143276) plus this compound was mixed with propanil (B472794) for alligatorweed control in Louisiana rice production lsu.edu. At 14 days after treatment (DAT), alligatorweed treated with halosulfuron plus this compound at 55 g ha⁻¹ mixed with propanil at 2,242 g ha⁻¹ showed 46% control, compared to an expected control of 88% lsu.edu. This antagonism persisted at later evaluation dates (21, 28, and 35 DAT) regardless of the herbicide rates lsu.edu.

While synergistic combinations can offer advantages for weed control, they may also increase toxicity to cultivated plants, potentially compromising grain yield scielo.br. Conversely, antagonistic combinations might reduce crop injury but lead to a decrease in herbicide efficacy on weeds scielo.br. Sulfonylurea herbicides, including this compound, which are acetolactate synthase (ALS) inhibitors, tend to exhibit additive or synergistic interactions when combined with other ALS-inhibiting herbicides researchgate.net. However, they often show antagonism when mixed with herbicides possessing different modes of action researchgate.net.

Table 1: Observed vs. Expected Alligatorweed Control with Halosulfuron + this compound and Propanil Mixture lsu.edu

| Treatment (Halosulfuron + this compound + Propanil) | Rate (g ha⁻¹) | DAT | Observed Control (%) | Expected Control (%) | Interaction Type |

| Halosulfuron + this compound + Propanil | 55 + 2242 | 14 | 46 | 88 | Antagonistic |

| Halosulfuron + this compound + Propanil | 55 + 2242 | 21 | 69 | 93 | Antagonistic |

| Halosulfuron + this compound + Propanil | 55 + 2242 | 28 | 69 | 93 | Antagonistic |

| Halosulfuron + this compound + Propanil | 55 + 2242 | 35 | 70 | 94 | Antagonistic |

| Halosulfuron + this compound + Propanil | 83 + 2242 | 21 | 70 | 94 | Antagonistic |

| Halosulfuron + this compound + Propanil | 83 + 2242 | 28 | 77 | 97 | Antagonistic |

| Halosulfuron + this compound + Propanil | 83 + 2242 | 35 | 77 | 97 | Antagonistic |

The physiological basis of herbicide interactions often involves changes in the absorption, translocation, and metabolism of one herbicide due to the presence of another awsjournal.org. A critical enzymatic system in plant detoxification and herbicide resistance is the cytochrome P450 monooxygenase (P450) family scielo.brtandfonline.comfrontiersin.orgresearchgate.net. P450s are responsible for metabolizing various xenobiotics, including herbicides, through reactions such as hydroxylation and dealkylation tandfonline.comfrontiersin.org.

In the case of this compound, plant microsomes, particularly from corn and wheat seedlings, have been shown to oxidize the herbicide acs.orgcapes.gov.br. This metabolism typically involves hydroxylation of the phenyl ring at the C5 position, and in some species like sorghum, also O-demethylation at C4 of the triazine ring acs.orgcapes.gov.br. This enzymatic oxidation requires NADPH and molecular oxygen acs.org. The activity of these P450 enzymes can be significantly enhanced by pretreating seeds with herbicide safeners such as naphthalic anhydride (B1165640) or cloquintocet-mexyl (B1217157) acs.orgcapes.gov.br.

Antagonistic interactions can arise when co-applied agrochemicals interfere with these detoxification pathways. For example, certain insecticides (e.g., organophosphorus like chlorpyrifos, and carbamates like methomyl) and fungicides (e.g., triazoles like propiconazole) are known to inhibit P450 enzymes scielo.brresearchgate.net. This inhibition can reduce the plant's ability to metabolize and detoxify herbicides, leading to increased plant sensitivity and potential crop injury scielo.brk-state.edu. Studies have confirmed that organophosphorus and carbamate (B1207046) insecticides can increase the injury caused by ALS-inhibiting herbicides like pyroxsulam (B39247) and metsulfuron (B56326) in wheat scielo.br. The differential response observed with various pesticides may be linked to the multiple forms of P450, where each pesticide might inhibit specific P450 forms or act with varying inhibition levels scielo.br.

Beyond biochemical interactions, physicochemical incompatibilities in the spray tank can also contribute to herbicide antagonism awsjournal.org.

Environmental Factors Modulating this compound Efficacy

Environmental conditions play a significant role in modulating the efficacy of this compound by influencing plant physiological status, herbicide absorption, and its fate in the soil k-state.educaws.org.nz.

For foliar-applied herbicides like this compound, ambient temperature and relative humidity are critical factors affecting uptake and activity k-state.educaws.org.nz. Generally, higher humidity and favorable temperatures lead to greater herbicide absorption and activity in plants k-state.educaws.org.nz. The optimum air temperature for foliar treatments is typically between 12-20°C, with an acceptable upper limit of 25°C intermag.eu. Optimum relative humidity is in the range of 60-80% intermag.eu.

High relative humidity is particularly beneficial as it promotes longer persistence of the spray solution on the plant surface, allowing for more efficient penetration of the herbicide into the plant caws.org.nzintermag.eu. This effect is especially pronounced for water-soluble herbicides, where increased humidity can enhance the permeability of the aqueous pathway through the leaf cuticle caws.org.nz.

Conversely, extreme environmental conditions can negatively impact this compound efficacy. Temperatures above 25°C, especially when combined with low humidity, can lead to rapid evaporation of the spray solution, reducing the amount of active ingredient that reaches and is absorbed by the plant intermag.eu. Similarly, extreme conditions such as drought or near-freezing temperatures, either before, during, or after application, can reduce weed control and increase crop injury k-state.edupnwhandbooks.org. This is often attributed to slower plant growth, thicker leaf cuticles (which impede uptake), and reduced metabolism and detoxification of the herbicide within the plant under stress k-state.edugrowiwm.org.

Table 2: Influence of Temperature and Humidity on Foliar Herbicide Uptake k-state.educaws.org.nzintermag.eu

| Environmental Factor | Condition | Effect on Foliar Uptake/Activity | Mechanism |

| Temperature | 12-20°C | Optimum | Favorable plant growth and metabolic activity intermag.eu |

| >25°C | Reduced (risk of plant damage) | Rapid evaporation of spray solution; slower metabolism k-state.eduintermag.eu | |

| Near-freezing | Reduced | Slower metabolism and detoxification; reduced plant growth k-state.edupnwhandbooks.org | |

| Relative Humidity | 60-80% | Optimum | Longer droplet persistence; enhanced cuticular penetration caws.org.nzintermag.eu |

| Low | Reduced | Rapid evaporation; reduced penetration intermag.eu |

This compound is a weak acid with a pKa of 3.76, meaning its speciation and sorption in soil are highly dependent on pH nih.govnih.gov. It exhibits substantial mobility in soil due to its high water solubility (e.g., 43 g/L at pH 7.7) and low Kow values apvma.gov.aunih.govherts.ac.ukregulations.gov.

The bioavailability and fate of this compound in soil are primarily influenced by soil pH, organic matter (OM) content, and clay content rroij.comrroij.comcore.ac.ukcaws.org.nz.

Organic Matter (OM): Organic matter content is a major factor influencing herbicide adsorption rroij.comrroij.comcore.ac.uk. Adsorption of this compound is positively correlated with organic matter content rroij.comrroij.comcore.ac.uk. Soils with low organic carbon content can lead to increased bioavailability of herbicides, potentially resulting in heightened herbicide toxicity and a decline in microbial populations researchgate.net. Conversely, higher organic matter content can reduce the concentration of herbicide available in the soil solution due to increased adsorption, thereby reducing its mobility and potential for leaching caws.org.nz.

Clay Content: Clay content also positively correlates with this compound adsorption rroij.comrroij.comcore.ac.uk. In soils with low organic matter, clay content can be the main property determining the extent of herbicide adsorption core.ac.uk.

Soil Mobility: Despite adsorption, this compound is generally predicted to have high mobility in soil, with a high potential for leaching to groundwater, especially under conditions of high rainfall and low organic matter apvma.gov.auherts.ac.ukregulations.govcaws.org.nz. Its mobility decreases significantly with aging in soil, suggesting some degree of irreversible adsorption or transformation over time apvma.gov.au.

Soil Moisture: Soil moisture content also influences this compound dissipation. Studies have shown that the degradation rate of this compound can markedly increase after rewetting a dry soil researchgate.net. Reduced extractable pesticide residues are observed with decreasing soil moisture, which may be due to variations in diffusion or competitive adsorption researchgate.net.

Table 3: Key Soil Factors Modulating this compound Bioavailability nih.govregulations.govrroij.comrroij.comcore.ac.ukcaws.org.nzresearchgate.net

| Soil Characteristic | Effect on this compound Adsorption | Effect on this compound Degradation/Mobility |

| pH | Decreases with increasing pH nih.govrroij.comrroij.comcore.ac.uk | Favored in acidic media; stable in neutral/alkaline regulations.govresearchgate.net |

| Organic Matter | Increases with increasing OM rroij.comrroij.comcore.ac.ukcaws.org.nz | Degradation rate positively correlated with OM core.ac.uk; high OM reduces leaching caws.org.nz |

| Clay Content | Increases with increasing clay rroij.comrroij.comcore.ac.uk | Degradation rate positively correlated with clay core.ac.uk |

| Soil Moisture | Higher adsorption in dry soils k-state.edu | Degradation rate increases with rewetting dry soil researchgate.net |

Advanced Analytical Methodologies for Prosulfuron and Its Metabolites

Method Validation and Quality Assurance in Residue Analysis

Method validation and quality assurance are critical components of residue analysis for prosulfuron and its metabolites, ensuring the reliability and accuracy of the analytical results. tandfonline.com Validation typically adheres to international guidelines such as those provided by the European Commission's General-Directorate for Health and Food Safety (DG SANTE) (e.g., SANTE/12682/2019 and SANTE/2020/12830). researchgate.netperkinelmer.comtandfonline.comeurl-pesticides.eu

Key Validation Parameters and Research Findings:

Specificity: Specificity is demonstrated by comparing chromatograms of samples with those of standard solutions using highly specific MS/MS methods, ensuring that retention times of analytes match those of standards. epa.gov

Linearity: Calibration curves are typically generated using external or matrix-matched calibration, often fitted to a linear function with appropriate weighting (e.g., 1/x or 1/C²). epa.goveurl-pesticides.eugcms.cz Calibration standard concentrations can range from 0.002 to 10 ng/mL. epa.gov

Limits of Detection (LOD) and Quantification (LOQ):

For this compound and its metabolites (CGA300406, CGA159902, and CGA150829) in soil and water, reported LOQs are 0.1 ppb in soil and 0.01 ppb in water. epa.govepa.gov Corresponding LODs are 0.02 ppb in soil and 0.002 ppb in water. epa.gov

Another method for sulfonylurea herbicides, including this compound in surface water, reported LODs below 1.0 ng/mL for most analytes, with LOQs between 1 and 8 ng/mL. nih.gov

For soil analysis using microwave-assisted extraction and HPLC-UV-DAD, the LOD for this compound was reported as 0.89 µg kg⁻¹. ache-pub.org.rsresearchgate.net

An older EPA method for this compound and its metabolites in soil and water reported an LOQ of 0.05 µg/L or µg/kg. epa.govepa.govepa.gov The limit of determination was 0.05 ppb for water and 0.5 ppb for soil, with a detection limit of 0.125 ng for all analytes. epa.gov

Recovery and Precision (Accuracy):

Acceptable recovery values typically fall within the range of 70-120%, with relative standard deviation (RSD) for precision generally required to be ≤ 20%. tandfonline.comeurl-pesticides.eu

In an independent laboratory validation study for this compound and its metabolites in soil and water using LC-MS/MS, the method was successfully completed in the first trial. epa.gov

For soil analysis using microwave-assisted extraction and HPLC-UV-DAD, mean recoveries for this compound at three spiking levels ranged from 97.91% to 99.83%. ache-pub.org.rsresearchgate.net

For water samples, average recoveries of sulfonylurea herbicides, including this compound, were reported in the range of 79-115% with an RSD of <6.1% using solid-phase extraction and LC-MS/MS. researchgate.net

A modified QuEChERS method with LC-MS/MS for herbicides in vegetables showed average recoveries between 70% and 120% with an RSD <25%. tandfonline.com

Matrix Effects: Matrix effects, which can cause signal suppression or enhancement, are commonly encountered in LC-MS/MS analysis of pesticide residues. epa.govtandfonline.com To compensate for these effects, matrix-matched calibration is widely employed, where calibration standards are prepared in extracts of blank matrix, preferably of the same type as the sample. epa.govepa.govtandfonline.comeurl-pesticides.euhpst.cz

Data Tables:

Table 1: Summary of Analytical Method Validation Parameters for this compound and Metabolites

| Analyte(s) | Matrix | Analytical Technique | LOQ (ppb/µg kg⁻¹) | LOD (ppb/µg kg⁻¹) | Recovery Range (%) | Precision (RSD %) | Reference |

| This compound, CGA300406, CGA159902, CGA150829 | Soil | LC-MS/MS | 0.1 | 0.02 | Not specified | Not specified | epa.govepa.gov |

| This compound, CGA300406, CGA159902, CGA150829 | Water | LC-MS/MS | 0.01 | 0.002 | Not specified | Not specified | epa.govepa.gov |

| This compound (and 15 other SUs) | Surface Water | UHPLC-MS/MS | 1-8 (ng/mL) | <1.0 (ng/mL) | Not specified | Not specified | nih.gov |

| This compound | Soil | MAE-HPLC-UV-DAD | Not specified | 0.89 (µg kg⁻¹) | 97.91-99.83 | <5% (at 3 levels) | ache-pub.org.rsresearchgate.net |

| This compound, CGA159902, CGA300406 | Soil/Water | LC-MS | 0.05 (µg/L or µg/kg) | 0.0125 (µg/L or µg/kg) | Not specified | Not specified | epa.govepa.gov |

Metabolic Pathways in Biological Systems

Plant Metabolism of Prosulfuron

The differential response of plant species to this compound is largely attributed to their varying capacities for herbicide metabolism and detoxification.

Crop tolerance to this compound is primarily a result of the plant's ability to metabolize and detoxify the herbicide into non-phytotoxic compounds. researchgate.net Key enzymatic systems involved in this detoxification process include cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). researchgate.netmdpi.comnih.gov Differential activities of P450s in herbicide metabolism are recognized as a mechanism contributing to crop tolerance. nih.gov

Herbicide safeners can further enhance the metabolism of this compound in crops. These safeners induce the activity of crucial detoxification enzymes such as GSTs, P450s, and UDP-glucosyltransferases (UGTs), thereby promoting the degradation and isolation of herbicides within the plant. mdpi.com A significant detoxification pathway observed is O-demethylation. mdpi.com While specific detailed metabolite structures in crops were not extensively detailed in the provided search results, the involvement of these enzyme systems implies metabolic transformations such as hydroxylation, O-demethylation, and subsequent conjugation reactions.

In contrast to tolerant crop species, susceptible weed species are unable to effectively detoxify this compound. k-state.edu this compound is rapidly absorbed by the shoots or roots of susceptible plants and subsequently translocated throughout the plant. nih.gov The inhibition of ALS leads to a rapid cessation of growth, with plant death typically occurring within 14 to 21 days following application. apvma.gov.au

The differing sensitivities among weed species to this compound are influenced by both the rates of herbicide translocation and metabolism. For instance, studies have shown that the metabolism of 14C-prosulfuron was more pronounced in sicklepod compared to common lambsquarters or common cocklebur, which contributes to their varying sensitivities. cambridge.org Absorption rates of this compound also differ among weed species; two days after application, common cocklebur absorbed 8%, common lambsquarters 33%, and sicklepod 26% of the herbicide. cambridge.org Similarly, translocation into the upper shoots varied, with common cocklebur translocating approximately 33% of the absorbed herbicide, common lambsquarters 15%, and sicklepod 5%. cambridge.org

Enhanced metabolism, also known as metabolic resistance, represents a significant concern in weed management. This mechanism involves the chemical alteration of the herbicide within the plant cell, rendering it immobile, non-toxic, and inactive, thus preventing it from exerting its herbicidal effect. growiwm.org

Table 1: Differential Metabolism and Translocation of this compound in Select Weed Species cambridge.org

| Weed Species | Absorption (2 days after application) | Translocation to Upper Shoots (of absorbed herbicide) | Metabolism (14C-prosulfuron, 1, 2, and 4 days after application) |

| Common Cocklebur | 8% | 33% | Lower |

| Common Lambsquarters | 33% | 15% | Lower |

| Sicklepod | 26% | 5% | Greater |

Mammalian Metabolism and Excretion

Studies in mammals, particularly rats, have provided insights into the absorption, distribution, metabolism, and excretion kinetics of this compound.

This compound is rapidly and extensively absorbed from the gastrointestinal tract, with approximately 75% of the administered dose absorbed in rats. apvma.gov.au Following absorption, it is widely distributed throughout organs and tissues, with the highest concentrations observed in the liver. apvma.gov.au

The elimination of this compound is rapid, with approximately 90% of the administered dose excreted within the first 48 hours. apvma.gov.au Over a 168-hour collection period, rats administered a 0.5 mg/kg dose excreted between 71% and 83% of the radioactivity in urine and 10% to 23% in feces. nih.gov Gender-based differences in excretion patterns have been noted, with females tending to excrete a higher proportion of radioactivity in urine and less in feces compared to males. nih.govapvma.gov.au

Peak plasma concentrations are achieved relatively quickly; for a 0.5 mg/kg oral dose, peak levels were reached in 15 minutes, while for a 400 mg/kg oral dose, it took 4 hours, irrespective of sex. hse.gov.uk The radioactivity in the blood decreased to half of these maximum levels within 7 and 4 hours for males and females, respectively, at the low dose, and within 18.5 and 21 hours for males and females, respectively, at the high dose. hse.gov.uk Biliary excretion accounts for a small amount, less than 10%, of this compound or its metabolites, and there is no evidence of enterohepatic circulation of biliarily excreted metabolites. hse.gov.uk Residual tissue levels after 7 days at low doses were very low, often below the limit of quantification, and there was no indication of accumulation even after repeated or high-dose administration. apvma.gov.auhse.gov.uk

Table 2: Excretion Profile of this compound in Rats (0.5 mg/kg Oral Dose) nih.gov

| Excretion Route | Percentage of Administered Dose (168 hours) |

| Urine | 71-83% |

| Feces | 10-23% |

The metabolite profile of this compound in rats remains largely consistent regardless of the route of administration. nih.gov The primary metabolic pathways involve hydroxylation at side chains and phenyl ring positions, along with O-demethylation of the triazinyl methoxy (B1213986) group. nih.gov Minor metabolic routes include unsaturation of the trifluoropropyl side chain, hydrolysis of the phenyl-sulfonylurea link, and oxidative/hydrolytic cleavage of the triazine ring system. nih.gov

Known environmental transformation products of this compound, some of which could also be major rat metabolites, include:

CGA325025 (N-((4-amino-6-methyl-1,3,5-triazin-2-yl)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) nih.gov

IN-F5475 nih.gov

CGA 300408 nih.gov

Triazine amine (IN-A4098) nih.gov

O-desmethyl triazine amine (IN-B5528) nih.gov

CGA349707 (N-((diaminomethylene)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) nih.gov

CGA300406 (N-((4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) nih.gov

SYN542604 ([(N-aminocarbonyl]amino)imino)methyl)aminocarbonyl-2-(3,3,3-trifluoropropyl)-benzenesulfonamide) nih.gov

CGA159902 (2,(3,3,3-Trifluoropropyl)-benzenesulfonamide) nih.gov

Microbial Biotransformation in Environmental Compartments

Microorganisms play a predominant role in the transformation and degradation of xenobiotic compounds, such as this compound, across various environmental compartments including air, water, soil, and sediment. eolss.net Microbial biotransformation involves the metabolic modification of a compound's molecular structure by microorganisms, leading to an alteration or loss of its characteristic properties. eolss.netexplorationpub.com

The effectiveness of biodegradation is influenced by the physicochemical properties of the environment, such as sorption to soil and sediment, and micropore entrapment. eolss.net Microorganisms can transform chemicals even if those chemicals are not their primary source of carbon and energy, a process known as co-metabolism. eolss.net Fungi, as well as aerobic and anaerobic bacteria, are all involved in these degradation processes. eolss.net

This compound exhibits moderate persistence in soil systems; however, its persistence can be significantly higher in aquatic environments. herts.ac.uk Residues of this compound can remain in the soil and potentially leach into groundwater. researchgate.net The continued presence of these residual herbicides and their metabolites in soil can lead to phytotoxicity in sensitive plant species during subsequent crop rotations. researchgate.net Soil transformation of this compound has been observed. ugr.es

Regulatory Science and Risk Assessment Frameworks

Peer Review Processes for Active Substance Authorization and Re-evaluation

The authorization of prosulfuron in many jurisdictions is contingent upon a comprehensive peer review process. This process is a critical scientific evaluation of the data submitted by the applicant, typically the manufacturer, to support the registration of the active substance.

In the European Union, the peer review process for pesticides is a multi-step procedure coordinated by the European Food Safety Authority (EFSA). europa.eu For this compound, this process involved an initial risk assessment carried out by a designated rapporteur Member State (RMS), which was France. europa.eu The RMS, along with a co-rapporteur Member State, compiles a Draft Assessment Report (DAR) based on the dossier submitted by the applicant. This report is then subjected to a peer review by scientific experts from all EU Member States and the EFSA. europa.eu

During the re-evaluation of this compound, specific provisions were made, such as limiting its use to one application every three years on the same field at a maximum dose. europa.eu Subsequently, the applicant sought to amend these conditions, triggering a new assessment by the RMS and a peer review by the EFSA and Member States to evaluate the new information and decide on the potential lifting of the restrictions. europa.eu

Methodologies for Environmental Risk Assessment

The assessment typically begins with a comprehensive evaluation of the active substance's environmental fate and behavior. This includes studies on its degradation in soil and aquatic systems, its mobility, and its potential to leach into groundwater. herts.ac.uk For this compound, which is highly soluble in water and has a high potential for leaching, this is a critical aspect of its environmental risk profile. herts.ac.uk

To predict the environmental concentrations of this compound and its metabolites in different environmental compartments, regulatory authorities utilize mathematical models. In the European Union, for instance, models such as PEARL (Pesticide Emission Assessment at Regional and Local scales), PELMO (Pesticide Leaching Model), and MACRO (a model for water flow and solute transport in macroporous soil) are used to estimate the predicted environmental concentrations (PECs) in groundwater. researchgate.net

The effects of this compound on non-target organisms are evaluated through a battery of ecotoxicological studies. These studies are conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The U.S. Environmental Protection Agency (EPA) also requires a specific set of ecotoxicological studies for registration, including: epa.gov

Aquatic vascular and non-vascular plant growth studies

Toxicity tests on freshwater and marine fish

Acute toxicity tests for freshwater aquatic invertebrates

Acute toxicity tests for oysters and mysid shrimp

Acute and chronic oral toxicity studies on honeybees and their larvae

The results of these studies are used to determine the No-Observed-Adverse-Effect Concentration (NOAEC) and other toxicity endpoints. These are then compared with the predicted environmental concentrations in a risk characterization step to determine if the use of this compound poses an unacceptable risk to the environment.

International and National Regulatory Guidelines for Herbicide Use and Environmental Safety

The use of this compound-containing herbicides is regulated by specific guidelines at both international and national levels. These guidelines are designed to ensure the safe use of the product and to minimize its impact on the environment.

European Union: In the EU, the authorization of plant protection products containing this compound is governed by Regulation (EC) No 1107/2009. This regulation establishes a harmonized framework for the approval of active substances and the authorization of plant protection products. The approval of this compound at the EU level sets the conditions for its use, which are then implemented by the Member States through their national legislation.

United States: In the United States, the Environmental Protection Agency (EPA) is responsible for regulating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). The EPA establishes tolerances, which are the maximum legal residue levels of a pesticide in or on food. federalregister.govfederalregister.gov The EPA conducts comprehensive human health and environmental risk assessments to support its regulatory decisions on this compound. federalregister.govfederalregister.gov The product label for this compound-containing products is a legal document that provides instructions for its safe and effective use, including application rates, target crops, and environmental precautions. epa.govepa.gov